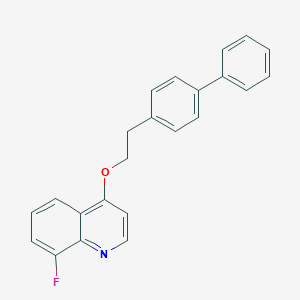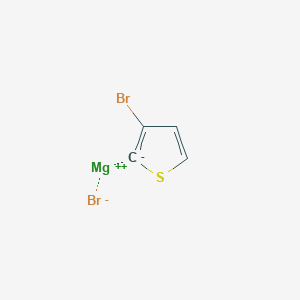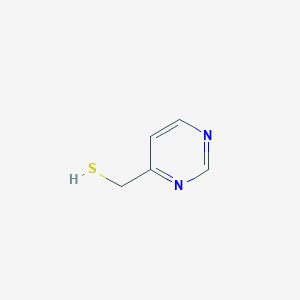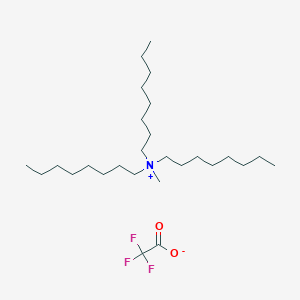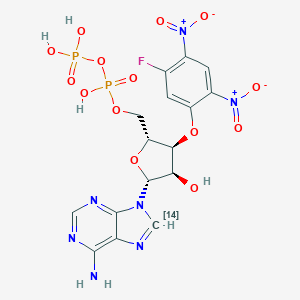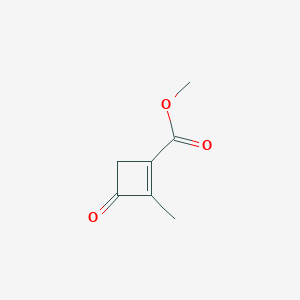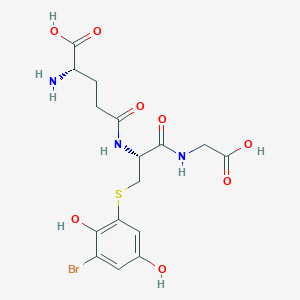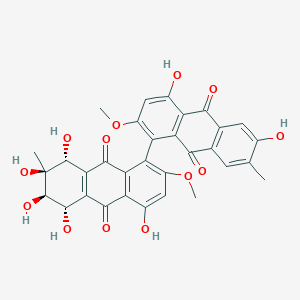![molecular formula C21H20Cl2N4O4S B054204 2-[4-[Bis(2-acetoxyethyl)amino]phenylazo]-6,7-dichlorobenzothiazole CAS No. 111281-59-5](/img/structure/B54204.png)
2-[4-[Bis(2-acetoxyethyl)amino]phenylazo]-6,7-dichlorobenzothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-[Bis(2-acetoxyethyl)amino]phenylazo]-6,7-dichlorobenzothiazole, commonly known as DCABT, is a synthetic compound that has been extensively studied for its applications in scientific research. DCABT is a member of the benzothiazole family of compounds, which have been shown to exhibit a range of biological activities.
Wirkmechanismus
The mechanism of action of DCABT is not fully understood, but it is thought to involve the inhibition of enzymes involved in various biological processes. DCABT has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in inflammation. DCABT has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemische Und Physiologische Effekte
DCABT has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and exhibit anti-microbial activity. DCABT has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, DCABT has been shown to exhibit phototoxicity, which is the ability to cause damage to cells when exposed to light.
Vorteile Und Einschränkungen Für Laborexperimente
DCABT has several advantages for use in lab experiments. It is a well-established compound with a known synthesis method, making it easy to obtain and use. DCABT is also highly fluorescent, making it useful as a probe for studying protein-ligand interactions. However, DCABT also has some limitations. It has been shown to exhibit phototoxicity, which can limit its use in certain experiments. In addition, DCABT has been shown to exhibit non-specific binding, which can lead to false positive results.
Zukünftige Richtungen
There are several future directions for research on DCABT. One area of research could focus on developing new derivatives of DCABT with improved properties, such as reduced phototoxicity and improved specificity. Another area of research could focus on using DCABT as a tool to study the structure and function of enzymes involved in various biological processes. Finally, DCABT could be further studied for its potential applications in photodynamic therapy for cancer treatment.
Synthesemethoden
DCABT can be synthesized using a multi-step process. The first step involves the reaction of 2-aminophenol with 2-acetoxyethyl bromide to form 2-(2-acetoxyethylamino)phenol. This intermediate is then reacted with 4-nitroaniline to form 2-[4-nitrophenylazo]-2-(2-acetoxyethylamino)phenol. The final step involves the reduction of the nitro group to form DCABT. The synthesis of DCABT has been well-established and is widely used in scientific research.
Wissenschaftliche Forschungsanwendungen
DCABT has been extensively studied for its applications in scientific research. It has been shown to exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. DCABT has been used as a fluorescent probe to detect protein-ligand interactions, as well as a tool to study the structure and function of enzymes. DCABT has also been used as a photosensitizer in photodynamic therapy for cancer treatment.
Eigenschaften
CAS-Nummer |
111281-59-5 |
|---|---|
Produktname |
2-[4-[Bis(2-acetoxyethyl)amino]phenylazo]-6,7-dichlorobenzothiazole |
Molekularformel |
C21H20Cl2N4O4S |
Molekulargewicht |
495.4 g/mol |
IUPAC-Name |
2-[N-(2-acetyloxyethyl)-4-[(6,7-dichloro-1,3-benzothiazol-2-yl)diazenyl]anilino]ethyl acetate |
InChI |
InChI=1S/C21H20Cl2N4O4S/c1-13(28)30-11-9-27(10-12-31-14(2)29)16-5-3-15(4-6-16)25-26-21-24-18-8-7-17(22)19(23)20(18)32-21/h3-8H,9-12H2,1-2H3 |
InChI-Schlüssel |
RSVMMTFLMYFVLS-UHFFFAOYSA-N |
SMILES |
CC(=O)OCCN(CCOC(=O)C)C1=CC=C(C=C1)N=NC2=NC3=C(S2)C(=C(C=C3)Cl)Cl |
Kanonische SMILES |
CC(=O)OCCN(CCOC(=O)C)C1=CC=C(C=C1)N=NC2=NC3=C(S2)C(=C(C=C3)Cl)Cl |
Synonyme |
2-[4-[Bis(2-acetoxyethyl)amino]phenylazo]-6,7-dichlorobenzothiazole |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Bicyclo[2.2.2]octa-2,5-diene-2-carbonyl chloride](/img/structure/B54124.png)
